3-Bromo-4-formylbenzene-1-sulfonamide
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Description
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-formylbenzene-1-sulfonamide consists of a benzene ring substituted with a bromo group, a formyl group, and a sulfonamide group . The exact spatial arrangement of these groups can be determined through techniques such as NMR, HPLC, LC-MS, and UPLC .Mechanism of Action
Target of Action
The primary targets of 3-Bromo-4-formylbenzene-1-sulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, glucose metabolism, thyroid function, inflammation, and eye pressure regulation .
Mode of Action
This compound interacts with its targets by acting as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . This interaction inhibits the production of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis by this compound affects the biochemical pathway of DNA synthesis in bacteria . This disruption leads to the inability of bacteria to replicate, resulting in their eventual death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial DNA synthesis . This disruption prevents bacterial replication, leading to a decrease in bacterial population and the alleviation of bacterial infections .
Properties
IUPAC Name |
3-bromo-4-formylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-4H,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEFKIYZMOCLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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